N-(1-methyl-6-oxopiperidin-3-yl)-3-(1-phenylbenzimidazol-2-yl)propanamide
Description
N-(1-methyl-6-oxopiperidin-3-yl)-3-(1-phenylbenzimidazol-2-yl)propanamide is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a propanamide group
Properties
IUPAC Name |
N-(1-methyl-6-oxopiperidin-3-yl)-3-(1-phenylbenzimidazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-25-15-16(11-14-22(25)28)23-21(27)13-12-20-24-18-9-5-6-10-19(18)26(20)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHMFYAPNIDHSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC(=O)CCC2=NC3=CC=CC=C3N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methylpiperidin-3-one, 1-phenylbenzimidazole, and a suitable propanamide derivative.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated reactors and in-line purification systems would streamline the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, converting it to a hydroxyl group.
Substitution: The benzimidazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated piperidine derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Biology
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
Therapeutic Agents: The compound is being investigated for its potential as a therapeutic agent in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry
Material Science: It can be used in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially disrupting their normal function. The piperidine ring can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-6-oxopiperidin-3-yl)-3-(1-phenylbenzimidazol-2-yl)acetamide
- N-(1-methyl-6-oxopiperidin-3-yl)-3-(1-phenylbenzimidazol-2-yl)butanamide
Uniqueness
Compared to similar compounds, N-(1-methyl-6-oxopiperidin-3-yl)-3-(1-phenylbenzimidazol-2-yl)propanamide offers a unique combination of structural features that enhance its stability and reactivity. The presence of the propanamide group provides additional sites for chemical modification, allowing for the development of derivatives with improved pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
